molecular formula C6H12N2O2 B6608990 (5S)-5-(aminomethyl)-4-methylmorpholin-3-one CAS No. 2866254-29-5

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Cat. No.: B6608990
CAS No.: 2866254-29-5
M. Wt: 144.17 g/mol
InChI Key: TZRKYCCNZAAKMF-YFKPBYRVSA-N
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Description

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one is a chemical compound with a unique structure that includes a morpholine ring substituted with an aminomethyl group at the 5th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with an aminomethylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted morpholine compounds .

Scientific Research Applications

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKYCCNZAAKMF-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COCC1=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](COCC1=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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